Senaparib - 1401682-78-7

Senaparib

Catalog Number: EVT-509301
CAS Number: 1401682-78-7
Molecular Formula: C24H20F2N6O3
Molecular Weight: 478.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Senaparib (also known as IMP4297) is a potent, selective poly (ADP-ribose) polymerase 1/2 (PARP1/2) inhibitor. [^3, ^5] This novel inhibitor exhibits strong antitumor activity, as demonstrated in preclinical studies. While Senaparib's primary application is in cancer research, this analysis focuses solely on its scientific aspects, excluding drug-related information.

Mechanism of Action

Senaparib functions by inhibiting PARP1/2, key enzymes involved in DNA repair. PARP inhibitors like Senaparib demonstrate efficacy against cancers with compromised DNA repair pathways, particularly those associated with BRCA1 or BRCA2 mutations. [^3, ^4]

The mechanism behind Senaparib's synergistic effect with Temozolomide (TMZ), a chemotherapy drug, is noteworthy. [^1, ^4] Senaparib exhibits strong "trapping activity," enhancing the effects of TMZ, particularly in cancers like Small Cell Lung Cancer (SCLC). In vitro and in vivo studies have shown that this combination results in synergistic antitumor effects, surpassing the effects observed with other chemotherapies.

Applications
  • Advanced Solid Tumors: Senaparib is being investigated as a treatment for advanced solid tumors, both as a monotherapy and in combination with TMZ. [^1, ^2, ^7] Clinical trials are exploring its safety, tolerability, and preliminary antitumor activity in patients with advanced solid tumors who have undergone multiple lines of prior systemic treatment.

  • Ovarian Cancer: Senaparib is being explored as a first-line maintenance therapy in patients with advanced ovarian cancer. Clinical trials are underway to evaluate its efficacy in this setting. Specifically, the FLAMES study, a randomized, double-blind, placebo-controlled, phase 3 trial, is investigating the efficacy and safety of Senaparib as a maintenance treatment in patients with newly diagnosed advanced ovarian cancer. [^8, ^9, ^12]

  • BRCA1/2 Mutated Cancers: Given its effectiveness against cancers with BRCA1/2 mutations, Senaparib is being studied for its efficacy in treating various BRCA1/2 mutated cancers, including ovarian cancer. The SABRINA study, a phase II trial, is investigating Senaparib monotherapy in patients with BRCA1/2 mutated recurrent platinum-sensitive ovarian cancer.

  • Drug-Drug Interaction Studies: Studies are being conducted to understand how Senaparib interacts with other drugs. One such study investigated the effect of a strong CYP3A4 inhibitor (itraconazole) and inducer (rifampicin) on the pharmacokinetics of Senaparib in healthy volunteers. These studies are crucial for understanding potential drug interactions and optimizing Senaparib's use in clinical settings.

Olaparib

Compound Description: Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor that has been approved for the treatment of several types of cancer []. It is a first-in-class PARP inhibitor that has demonstrated efficacy in patients with BRCA1 or BRCA2 mutations. Olaparib is structurally related to senaparib and shares a similar mechanism of action.

Reference: [] https://www.semanticscholar.org/paper/10643c7a058044ad2327bb9247c13237394ac01b

Rucaparib

Compound Description: Rucaparib is a PARP inhibitor that has been approved for the treatment of several types of cancer []. It is a potent PARP inhibitor that has shown promising clinical activity in patients with ovarian cancer.

Relevance: Like olaparib, rucaparib exemplifies the success of PARP inhibitors in cancer treatment, reinforcing the significance of senaparib's development in the same category. The papers highlight that multiple PARP inhibitors, including rucaparib, are already approved and used for various cancers []. This context helps position senaparib as a potentially valuable addition to this group of therapeutics, especially considering its potential in addressing unmet medical needs in cancer treatment.

Reference: [] https://www.semanticscholar.org/paper/10643c7a058044ad2327bb9247c13237394ac01b

Niraparib

Compound Description: Niraparib is a PARP inhibitor that has been approved for the treatment of several types of cancer []. It is a highly selective PARP inhibitor that has shown a favorable safety profile in clinical trials.

Relevance: Niraparib serves as another example of a clinically successful PARP inhibitor mentioned alongside senaparib []. The research on senaparib aims to establish it as a viable alternative to existing PARP inhibitors, and mentioning niraparib helps emphasize the need for diverse treatment options within this drug class.

Reference: [] https://www.semanticscholar.org/paper/10643c7a058044ad2327bb9247c13237394ac01b

Talazoparib

Compound Description: Talazoparib is a PARP inhibitor that has been approved for the treatment of several types of cancer []. It is known for its potent PARP-trapping activity, which contributes to its efficacy in inhibiting DNA repair.

Relevance: Talazoparib is included in the paper's list of approved PARP inhibitors [], further strengthening the context for senaparib's development. The inclusion of various PARP inhibitors with diverse chemical structures, like talazoparib, suggests that senaparib's novel structure could offer a unique pharmacological profile, potentially leading to improved efficacy or safety in specific patient populations.

Reference: [] https://www.semanticscholar.org/paper/10643c7a058044ad2327bb9247c13237394ac01b

Fluzoparib

Compound Description: Fluzoparib is a PARP inhibitor that has been approved for the treatment of several types of cancer []. It is a highly potent PARP inhibitor with a long half-life, allowing for once-daily dosing.

Relevance: Like the other listed PARP inhibitors, fluzoparib adds to the context of existing treatment options for cancer []. The research on senaparib aims to expand the repertoire of PARP inhibitors available for clinicians to choose from, potentially offering advantages in terms of efficacy, safety, or patient suitability compared to existing drugs like fluzoparib.

Reference: [] https://www.semanticscholar.org/paper/10643c7a058044ad2327bb9247c13237394ac01b

Pamiparib

Compound Description: Pamiparib is a PARP inhibitor that has been approved for the treatment of several types of cancer []. It has demonstrated promising clinical activity in patients with ovarian and breast cancers.

Relevance: Pamiparib, along with the other mentioned PARP inhibitors, emphasizes the evolving landscape of cancer treatment and the role of PARP inhibition in this field []. This context highlights the importance of developing new PARP inhibitors like senaparib to potentially overcome limitations of existing therapies and address the needs of a wider patient population.

Reference: [] https://www.semanticscholar.org/paper/10643c7a058044ad2327bb9247c13237394ac01b

Temozolomide

Compound Description: Temozolomide (TMZ) is a non-classical oral alkylating agent used as a chemotherapy drug [, ]. It works by damaging DNA in cancer cells, ultimately leading to cell death.

Relevance: Temozolomide is not structurally related to senaparib but plays a crucial role in its research. Studies have shown that TMZ can enhance the efficacy of PARP inhibitors, including senaparib. This synergistic effect arises because TMZ-induced DNA damage makes cancer cells more vulnerable to the effects of PARP inhibition. Consequently, a significant focus of senaparib research involves exploring its combination with TMZ for treating various cancers, including small cell lung cancer (SCLC) [, ].

References:[1] https://www.semanticscholar.org/paper/14a3b422c60496d2b25f638363728c498698aa7d [] https://www.semanticscholar.org/paper/e7e5db07ba01419f26a43539b6823b37adcd159e

Itraconazole

Compound Description: Itraconazole is a potent CYP3A4 inhibitor classified as an antifungal medication []. CYP3A4 is an enzyme primarily found in the liver and intestines, playing a crucial role in metabolizing various drugs, including senaparib.

Relevance: Although not structurally similar to senaparib, itraconazole is crucial in understanding senaparib's pharmacokinetic profile. A study investigated the effects of itraconazole on the pharmacokinetics of senaparib in healthy volunteers []. This study aimed to determine potential drug-drug interactions. Understanding how itraconazole alters senaparib's metabolism and overall exposure in the body is vital for optimizing senaparib dosage and ensuring its safe and effective use in patients.

Reference: [] https://www.semanticscholar.org/paper/f0e8aaf1259fbdbf516aa64ffe7220e3604ca116

Rifampicin

Compound Description: Rifampicin is a potent CYP3A4 inducer, primarily used as an antibiotic, especially against tuberculosis []. As a CYP3A4 inducer, rifampicin accelerates the metabolism of drugs metabolized by this enzyme, including senaparib.

Relevance: Similar to itraconazole, rifampicin helps understand drug-drug interactions affecting senaparib []. By studying how rifampicin, a CYP3A4 inducer, influences senaparib's pharmacokinetics, researchers can assess the potential impact of co-administered drugs on senaparib's efficacy and safety. This understanding is crucial for developing appropriate dosage recommendations for patients taking senaparib alongside other medications that might interact with its metabolism.

Reference: [] https://www.semanticscholar.org/paper/f0e8aaf1259fbdbf516aa64ffe7220e3604ca116

Properties

CAS Number

1401682-78-7

Product Name

Senaparib

IUPAC Name

5-fluoro-1-[[4-fluoro-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione

Molecular Formula

C24H20F2N6O3

Molecular Weight

478.5

InChI

InChI=1S/C24H20F2N6O3/c25-17-6-5-15(14-32-19-4-1-3-18(26)20(19)21(33)29-24(32)35)13-16(17)22(34)30-9-11-31(12-10-30)23-27-7-2-8-28-23/h1-8,13H,9-12,14H2,(H,29,33,35)

InChI Key

VBTUJTGLLREMNW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=C(C(=CC=C5)F)C(=O)NC4=O)F

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=C(C(=CC=C5)F)C(=O)NC4=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.